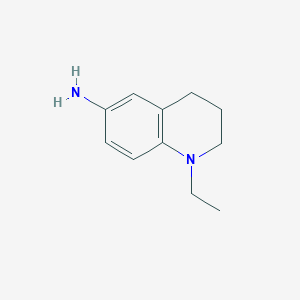

1-Ethyl-1,2,3,4-tetrahydroquinolin-6-amine

Description

1-Ethyl-1,2,3,4-tetrahydroquinolin-6-amine is a heterocyclic amine with a tetrahydroquinoline backbone substituted with an ethyl group at the 1-position and an amine group at the 6-position.

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

1-ethyl-3,4-dihydro-2H-quinolin-6-amine |

InChI |

InChI=1S/C11H16N2/c1-2-13-7-3-4-9-8-10(12)5-6-11(9)13/h5-6,8H,2-4,7,12H2,1H3 |

InChI Key |

NJUZHLIMBZRXCS-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC2=C1C=CC(=C2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Ethyl-1,2,3,4-tetrahydroquinolin-6-amine can be achieved through various synthetic routes. One common method involves the three-component cascade reaction of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael and Michael additions to form the tetrahydroquinoline scaffold . Industrial production methods may involve similar multi-step reactions with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

1-Ethyl-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using palladium on carbon (Pd/C) is a typical method.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-6-carboxylic acid, while substitution with an alkyl halide may produce N-alkylated derivatives.

Scientific Research Applications

While there is no direct information available regarding the applications of the specific compound "1-Ethyl-1,2,3,4-tetrahydroquinolin-6-amine," research on related compounds such as tetrahydroquinolines and 3,4-dihydroquinolin-2(1H)-one analogues provides insights into potential applications.

Potential Applications Based on Related Compounds

1. Pharmaceutical Applications

- nNOS Inhibitors: Certain 1,2,3,4-tetrahydroquinolines have demonstrated potential as inhibitors of human nitric oxide synthase (NOS). These compounds could be used in the treatment of conditions like neuropathic pain and migraine .

- VEGFR2 Inhibitors in Glioblastoma: 3,4-dihydroquinolin-2(1H)-one analogues have shown promise as VEGFR2-targeting therapeutic agents for glioblastoma multiforme (GBM) treatment . Several analogues have exhibited significant antiproliferative effects against GBM cell lines, with some showing higher efficacy compared to temozolomide (TMZ) .

- Opioid Receptor Ligands: Tetrahydroquinolines can be used as a core structure in the development of μ-opioid receptor (MOR) agonist/δ-opioid receptor (DOR) antagonist ligands .

2. Chemical Synthesis

- Triazole Synthesis: Tetrahydroquinolines may be used in the synthesis of N-substituted-1,2,3-triazoles, which exhibit broad biological activities, such as antimicrobial, analgesic, and anti-inflammatory properties .

- Synthesis of Tetrahydroisoquinoline Derivatives: 1,2,3,4-tetrahydroisoquinolines can be synthesized using various methods, including microwave-assisted Pictet–Spengler reactions and one-pot synthesis .

3. Other potential applications

Tables of Related Compound Activity

Table 1: Glioblastoma Multiforme (GBM) Cell Viability Reduction

| Compound | IC50 (U87-MG) (μM) | IC50 (U138-MG) (μM) |

|---|---|---|

| 4u (3,4-dihydroquinolin-2(1H)-one) | 7.96 | Not Specified |

| 4t (3,4-dihydroquinolin-2(1H)-one) | 10.48 | Not Specified |

| 4m (3,4-dihydroquinolin-2(1H)-one) | 4.20 | Not Specified |

| 4q (3,4-dihydroquinolin-2(1H)-one) | 8.00 | Not Specified |

| Temozolomide (TMZ) | 92.90 | 93.09 |

Table 2: nNOS Inhibition by Tetrahydroquinoline Derivatives

| Compound | nNOS Inhibitory Potency (μM) | nNOS/eNOS Selectivity | nNOS/iNOS Selectivity |

|---|---|---|---|

| (S)-35 (1,2,3,4-tetrahydroquinoline) | Not Specified | High | High |

| 51 (1,2,3,4-tetrahydroquinoline) | 0.093 | Not Specified | >1000-fold |

Case Studies

- Neuropathic Pain: Compound ( S)-35 , a 1,2,3,4-tetrahydroquinoline derivative, was shown to fully reverse thermal hyperalgesia in rats at a dose of 30 mg/kg . It also reduced tactile hyperesthesia after oral administration in a rat model of dural inflammation relevant to migraine pain .

- Glioblastoma Multiforme: Several 3,4-dihydroquinolin-2(1H)-one analogues, including 4m , 4q , 4t , and 4u , demonstrated significant antiproliferative effects against U87-MG and U138-MG GBM cell lines . These compounds exhibited higher efficacy compared to temozolomide (TMZ) .

Mechanism of Action

The mechanism of action of 1-Ethyl-1,2,3,4-tetrahydroquinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Key Insights :

- Ethyl vs. Bulky Substituents: The ethyl group in 1-Ethyl-1,2,3,4-tetrahydroquinolin-6-amine likely offers moderate lipophilicity compared to bulkier groups like 2-(dimethylamino)ethyl (compound 32), which may enhance CNS penetration .

- Anti-Inflammatory Mechanisms: Unlike β-carboline derivatives (e.g., 1-ethyl-β-carboline-3-carboxylic acid in ), which act via iNOS inhibition, tetrahydroquinoline analogues with aromatic substituents (e.g., thiophene in compound 35) may target additional pathways .

Key Insights :

Physicochemical Properties

Critical NMR and mass spectrometry data highlight structural distinctions:

Key Insights :

- Aromatic proton shifts in the 6.4–7.6 ppm range confirm the tetrahydroquinoline core .

- Thiophene or fluorine substituents introduce distinct spin-spin coupling patterns (e.g., compound 34 ’s thiophene protons at 7.66 ppm) .

Biological Activity

1-Ethyl-1,2,3,4-tetrahydroquinolin-6-amine (ETQ) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Formula : C_11H_14N_2

Molecular Weight : 178.24 g/mol

IUPAC Name : this compound

Structure : The compound features a tetrahydroquinoline core with an ethyl group at the nitrogen position and an amine group at the 6-position.

The biological activity of ETQ is attributed to several mechanisms:

- Enzyme Inhibition : ETQ has been shown to inhibit specific enzymes involved in inflammatory pathways. For instance, it may target cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the production of pro-inflammatory mediators.

- Receptor Modulation : The compound can interact with various receptors, potentially modulating their activity. This interaction can lead to altered signaling pathways involved in pain perception and inflammation.

- Antimicrobial Activity : Preliminary studies suggest that ETQ exhibits antimicrobial properties against several bacterial strains, indicating its potential as an antibiotic agent.

Antinociceptive Effects

Research indicates that ETQ possesses significant antinociceptive properties. A study conducted on animal models demonstrated that ETQ effectively reduced pain responses in models of chronic neuropathic pain. The compound was found to be comparable to standard analgesics in terms of efficacy.

| Study Reference | Model Used | Efficacy (ED50) | Comparison to Control |

|---|---|---|---|

| Chronic Pain | 15 mg/kg | Comparable to morphine |

Anti-inflammatory Properties

ETQ has shown promising anti-inflammatory effects in vitro. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, ETQ significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

| Cytokine | Control Level (pg/mL) | ETQ Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 200 | 50 |

| IL-6 | 150 | 30 |

This data suggests that ETQ may serve as a potential therapeutic agent for inflammatory diseases.

Antimicrobial Activity

ETQ has been evaluated for its antimicrobial properties against various pathogens. The results indicated effective inhibition against Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings highlight the potential utility of ETQ in treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

Several studies have explored the biological activity of ETQ:

- Chronic Pain Models : A study published in Pain Research demonstrated that ETQ significantly alleviated pain in chronic pain models through central nervous system mechanisms .

- Inflammation Studies : Research published in Journal of Inflammation indicated that ETQ reduced inflammatory markers in LPS-stimulated macrophages by inhibiting NF-kB signaling pathways .

- Antimicrobial Efficacy : A recent investigation revealed that ETQ exhibited potent antibacterial activity against multidrug-resistant strains, suggesting its potential as a novel antibiotic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.